2-Ethyl-1-methylbenzimidazole

Description

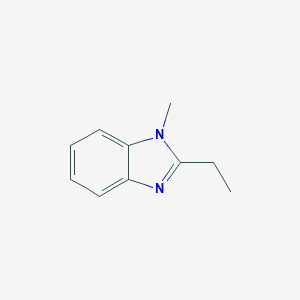

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-6-4-5-7-9(8)12(10)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZUNPOOESGZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

High Resolution Structural Characterization and Solid State Analysis

X-ray Diffraction Analysis of Alkyl-Substituted Benzimidazoles

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is of significant interest in materials science and pharmaceuticals. 2-Ethyl-1H-benzimidazole has been shown to exhibit polymorphism. researchgate.netcsic.es At least two polymorphs, designated as forms 3a and 3c, have been identified and characterized through single-crystal X-ray diffraction. researchgate.netcsic.es These polymorphs are obtainable from different solvent systems, such as a dichloromethane/hexane mixture. researchgate.netcsic.es

Form 3a is notable for containing two independent molecules within its asymmetric unit, which differ in the conformation of the ethyl group. researchgate.netcsic.es A third polymorphic form, 3b, can be obtained by cooling form 3a below 179 K. researchgate.netcsic.es This transition is associated with an order-disorder process and results in a change in the hydrogen-bonding network. researchgate.netcsic.es In contrast, polymorph 3c contains only a single molecule in its asymmetric unit, with a conformation similar to the ordered molecule of form 3a. researchgate.netcsic.es The study of these polymorphs is crucial for understanding the relationship between crystal packing and the physical properties of the compound. nih.gov

Table 1: Crystallographic Data for 2-Ethyl-1H-benzimidazole Polymorphs

| Polymorph | Crystal System | Space Group | Z | Reference |

| 3a | Monoclinic | P2₁/c | 8 | researchgate.netcsic.es |

| 3b | Monoclinic | P2₁/c | 8 | csic.es |

| 3c | Monoclinic | P2₁/n | 4 | researchgate.netcsic.es |

Z = number of molecules in the unit cell

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, which include hydrogen bonding and π-π stacking, collectively form the supramolecular architecture.

The presence of flexible alkyl groups, such as the ethyl group in 2-ethyl-1-methylbenzimidazole, introduces the possibility of conformational flexibility and rotational isomerism. This is evident in polymorph 3a of 2-ethyl-1H-benzimidazole, which contains two independent molecules with different ethyl group conformations. researchgate.netcsic.es

The ethyl ester chain in related structures, for example, can adopt an extended conformation. The study of a related compound, 2-propyl-1H-benzimidazole, also highlights significant conformational variations in the propyl chain between its different polymorphic forms. iucr.org This conformational flexibility can have a profound impact on the crystal packing and, consequently, the physical properties of the material. The ability of the molecule to adopt different conformations allows for more efficient packing arrangements, which can lead to the formation of different polymorphs under various crystallization conditions.

Advanced Spectroscopic Methods for this compound

Spectroscopic techniques provide a complementary approach to X-ray diffraction for characterizing the structure and dynamics of molecules. Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy are particularly powerful tools in this regard.

NMR spectroscopy is a versatile technique that provides detailed information about the chemical environment of atomic nuclei. For 2-alkyl-substituted benzimidazoles, both ¹H and ¹³C NMR are routinely used for structural elucidation. researchgate.net

In the ¹³C NMR spectra of 2-alkyl-benzimidazoles, the C2 carbon signal is typically shifted to higher frequencies by 10-15 ppm compared to the parent benzimidazole (B57391). mdpi.com The chemical shifts of the benzimidazole ring carbons are sensitive to the nature of the substituent at the 2-position. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. rsc.orgiupac.org For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been successfully used to confirm the structures of regioisomers of N-methylated benzimidazole derivatives in solution. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is often employed to calculate theoretical NMR shielding constants, which can then be compared with experimental chemical shifts to validate the proposed structures. researchgate.net

Table 2: Representative NMR Data for Benzimidazole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes | References |

| ¹H | 7.1 - 7.9 (aromatic) | The exact shifts depend on substitution patterns. | rsc.org |

| 3.7 - 3.9 (N-CH₃) | rsc.org | ||

| ¹³C | 109 - 144 (aromatic) | The C2 carbon is typically in the 140-150 ppm range. | mdpi.comrsc.org |

| ~30 (N-CH₃) | rsc.org |

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the molecular structure and bonding, providing a characteristic "fingerprint" for a given compound. mt.com

For 2-alkyl-substituted benzimidazoles, the vibrational spectra are characterized by several key regions. The C-H stretching vibrations of the aliphatic groups typically appear in the 3033-3308 cm⁻¹ range. jconsortium.com The C=N and C=C stretching modes of the aromatic rings are observed between 1445 cm⁻¹ and 1775 cm⁻¹. jconsortium.com The C-H bending deformations of the alkyl groups are found in the 1370-1477 cm⁻¹ region. jconsortium.com

Theoretical calculations using methods like Density Functional Theory (DFT) are often used to simulate the vibrational spectra. jconsortium.comresearchgate.net This allows for a more detailed assignment of the observed vibrational bands and provides further confidence in the structural characterization. researchgate.net The comparison between experimental and calculated spectra is a powerful tool for confirming the molecular structure. jconsortium.com

Table 3: Key Vibrational Modes in Alkyl-Substituted Benzimidazoles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy | Reference |

| C-H Stretch (aliphatic) | 3033 - 3308 | FTIR/Raman | jconsortium.com |

| C=N / C=C Stretch (aromatic) | 1445 - 1775 | FTIR/Raman | jconsortium.com |

| C-H Bend (aliphatic) | 1370 - 1477 | FTIR/Raman | jconsortium.com |

| C-H Out-of-plane Bend (aromatic) | 673 - 816 | FTIR/Raman | jconsortium.com |

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is instrumental in studying the electronic transitions within this compound. Molecules with conjugated π systems, such as the benzimidazole ring, are known as chromophores because they absorb light strongly in the UV-Vis region. libretexts.org The absorption of UV or visible light excites an electron from a lower-energy molecular orbital to a higher-energy one. For conjugated systems like benzimidazoles, these are typically π → π* transitions. libretexts.org

The electronic transitions result in spectra that, in solution, consist of a few broad absorption bands because the fine structure from vibrational and rotational changes is often lost due to molecular collisions and environmental effects. ubbcluj.ro The UV spectrum for the closely related compound 1-methylbenzimidazole (B167850) shows absorption maxima (λmax) at 281 nm, 274 nm, and 266 nm. lookchem.com The introduction of a 2-ethyl group, an electron-donating alkyl substituent, is expected to cause a slight bathochromic (red) shift to longer wavelengths compared to the methyl-substituted analog. The presence of conjugated pi-bonding systems is the primary reason for the compound's absorption of light in the UV range. libretexts.org

Table 1: Predicted UV-Vis Absorption Data for this compound (Based on data for analogous compounds)

| Wavelength (λmax) | Transition Type | Region |

|---|---|---|

| ~285 nm | π → π* | UV |

| ~278 nm | π → π* | UV |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy. ulethbridge.ca For this compound (C₁₀H₁₂N₂), HRMS can confirm the molecular formula, distinguishing it from other compounds with the same nominal mass.

In addition to molecular identification, mass spectrometry provides structural information through the analysis of fragmentation patterns, which serve as a molecular "fingerprint". ulethbridge.ca Under electron impact (EI) ionization, the molecule loses an electron to form a molecular ion (M⁺•), which then breaks down into smaller, characteristic fragments. uni-saarland.de

The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses:

Molecular Ion (M⁺•): The M⁺• peak for C₁₀H₁₂N₂ is expected to be prominent, corresponding to an m/z of approximately 160.10.

α-Cleavage: The most favored fragmentation pathway for alkyl-substituted aromatic rings is the cleavage of the bond beta to the ring, known as α-cleavage. miamioh.edu This involves the loss of a methyl radical (•CH₃) from the ethyl group to form a highly stable secondary benzylic-type cation at [M-15]⁺.

Loss of Ethyl Radical: A competing fragmentation involves the loss of the entire ethyl radical (•C₂H₅) to produce a fragment at [M-29]⁺.

Ring Fragmentation: The benzimidazole ring itself is relatively stable, but can undergo fragmentation, commonly involving the sequential loss of hydrogen cyanide (HCN). researchgate.net

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (approx.) | Proposed Fragment | Description |

|---|---|---|

| 160 | [C₁₀H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 145 | [C₉H₉N₂]⁺ | Loss of methyl radical (•CH₃) from ethyl group |

| 131 | [C₈H₇N₂]⁺ | Loss of ethyl radical (•C₂H₅) |

| 104 | [C₇H₆N]⁺ | Subsequent loss of HCN from the [M-29] fragment |

Correlation between Spectroscopic and Crystallographic Data

The unambiguous elucidation of a molecule's three-dimensional structure is best achieved by correlating data from both spectroscopic and solid-state crystallographic analyses. While specific crystallographic data for this compound is not widely published, extensive studies on closely related benzimidazole derivatives provide a strong basis for correlation. tandfonline.comresearchgate.net

X-ray crystallography studies on compounds like 1-methylbenzimidazole derivatives consistently show that the benzimidazole ring system is planar. thieme-connect.deresearchgate.net This planarity is a direct consequence of the sp² hybridization of the atoms in the fused ring system and is essential for the delocalization of π-electrons across the molecule. This delocalized π-system is precisely what gives rise to the characteristic π → π* electronic transitions observed in its UV-Vis spectrum. iucr.org Furthermore, computational methods like Density Functional Theory (DFT) can use crystallographic coordinates to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which directly corresponds to the energy of light absorbed during the primary electronic transition. iucr.org

High-resolution mass spectrometry confirms the molecular formula (C₁₀H₁₂N₂), which must be consistent with the elemental composition determined from single-crystal X-ray diffraction. ulethbridge.caresearchgate.net The crystal structure reveals the precise arrangement of atoms and the contents of the crystallographic unit cell, providing an absolute confirmation of the structure proposed by spectroscopic fragmentation patterns and molecular formula.

Finally, intermolecular interactions such as π–π stacking and hydrogen bonding, which are revealed by X-ray crystallography, define the packing of molecules in the solid state. scispace.com These forces in the crystal lattice can influence the molecular environment, sometimes leading to subtle differences in spectroscopic measurements (e.g., shifts in UV absorption maxima or vibrational frequencies) when comparing the solid state to a dilute solution or the gas phase.

Computational Chemistry and Theoretical Investigations of 2 Ethyl 1 Methylbenzimidazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Ethyl-1-methylbenzimidazole, DFT calculations offer a detailed understanding of its fundamental properties, from its three-dimensional shape to its spectroscopic signatures. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. rjptonline.orgiucr.org

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized molecular geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting geometry provides precise data on bond lengths, bond angles, and dihedral angles in the electronic ground state.

For substituted benzimidazoles, the core benzimidazole (B57391) ring system is generally planar. The ethyl group at the 2-position and the methyl group at the 1-position introduce specific spatial orientations. The planarity of the benzimidazole moiety is crucial for potential π-stacking interactions. Theoretical calculations for similar molecules, such as 2-ethylbenzimidazole (B155763) (2-EBI), provide reference values for the structural parameters. researchgate.netresearchgate.net The optimization of the molecular structure is a critical first step, as all other calculated properties are dependent on this geometry. nih.gov

Table 1: Predicted Geometrical Parameters for a Benzimidazole Core Structure Note: This data is representative of a typical benzimidazole structure calculated via DFT methods, as specific experimental data for this compound is not readily available. The values are based on studies of closely related derivatives.

| Parameter | Bond/Angle | Predicted Value (DFT) | Source |

| Bond Length | C=N (imidazole) | ~1.38 Å | researchgate.net |

| C-N (imidazole) | ~1.40 Å | researchgate.net | |

| C-C (benzene) | ~1.40 Å | ||

| N-CH₃ | ~1.48 Å | researchgate.net | |

| C-CH₂CH₃ | ~1.51 Å | ||

| Bond Angle | C-N-C (imidazole) | ~108° | |

| N-C-N (imidazole) | ~111° | researchgate.net | |

| Dihedral Angle | Benzene-Imidazole | <1° | iucr.org |

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. libretexts.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. jmaterenvironsci.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. iucr.org

For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich benzimidazole ring, while the LUMO is also localized on this moiety. researchgate.netresearchgate.net The energy of the HOMO (E_HOMO) is associated with the molecule's ionization potential and its tendency to donate electrons. A higher E_HOMO value indicates a better electron-donating ability. Conversely, the energy of the LUMO (E_LUMO) relates to the electron affinity, with a lower E_LUMO value suggesting a greater capacity to accept electrons. jmaterenvironsci.com A small HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability. iucr.org

Table 2: Predicted Frontier Molecular Orbital Energies for Substituted Benzimidazoles Note: The following table presents typical FMO energy values calculated for substituted benzimidazole derivatives using DFT, providing an estimation for this compound.

| Parameter | Description | Predicted Energy (eV) | Source |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.8 to -6.2 eV | iucr.org |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.8 to -1.2 eV | iucr.org |

| ΔE (Gap) | E_LUMO - E_HOMO | ~ 4.9 to 5.1 eV | iucr.org |

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental results to confirm the molecular structure. researchgate.netresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical calculations provide valuable insights for assigning the signals observed in experimental NMR spectra. For 1-alkyl-2-methylbenzimidazoles, calculated and experimental chemical shifts have shown strong correlation. researchgate.net

Vibrational Frequencies (IR & Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. researchgate.net For benzimidazole derivatives, characteristic vibrations include C-H stretching, C=N stretching, and ring deformation modes. researchgate.net

UV-Vis Absorptions: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. dntb.gov.ua This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) observed experimentally. researchgate.net The transitions are often characterized as π→π* or n→π* transitions within the benzimidazole chromophore.

Table 3: Representative Predicted Spectroscopic Data for a Substituted Benzimidazole Note: This table provides an example of the type of spectroscopic data that can be generated through DFT calculations for a molecule like this compound, based on studies of similar compounds.

| Spectrum | Parameter | Predicted Value | Source |

| ¹H NMR | N-CH₃ protons (s) | δ ~3.8 ppm | researchgate.net |

| Ethyl -CH₂ protons (q) | δ ~2.9 ppm | ||

| Ethyl -CH₃ protons (t) | δ ~1.4 ppm | ||

| Aromatic protons (m) | δ ~7.2-7.8 ppm | researchgate.net | |

| ¹³C NMR | N-CH₃ carbon | δ ~31 ppm | researchgate.net |

| Ethyl -CH₂ carbon | δ ~22 ppm | ||

| Aromatic carbons | δ ~110-145 ppm | researchgate.net | |

| IR Frequencies | C-H (aromatic) stretch | ~3100 cm⁻¹ | researchgate.net |

| C-H (aliphatic) stretch | ~2950 cm⁻¹ | researchgate.net | |

| C=N stretch | ~1620 cm⁻¹ | researchgate.net | |

| UV-Vis | π→π* transition | ~250 nm, ~280 nm | researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of conformational dynamics and intermolecular interactions, offering insights that are complementary to the static picture provided by quantum chemical calculations.

MD simulations can model the behavior of this compound in different environments, such as in various solvents or at different temperatures. These simulations reveal how the molecule explores different conformations by tracking the rotation around its single bonds. Key parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the molecule's structure and the flexibility of its constituent parts over the simulation time. researchgate.net For example, the ethyl group at the 2-position can exhibit significant conformational flexibility, which could be important for its interaction with other molecules or surfaces.

Benzimidazole derivatives are widely studied as corrosion inhibitors, and MD simulations are instrumental in understanding their mechanism of action. researchgate.netrsc.org These simulations model the interaction between the inhibitor molecule and a metal surface, such as iron (Fe) or copper (Cu), in a corrosive environment. researchgate.netqu.edu.qa

The simulations show how this compound would adsorb onto the metal surface. The adsorption process can occur through physisorption (electrostatic interactions) or chemisorption (covalent bond formation). najah.edupeacta.org It is proposed that benzimidazole derivatives tend to adsorb in a flat or parallel orientation to the metal surface, maximizing the contact area. researchgate.net This orientation allows the π-electrons of the aromatic benzimidazole ring and the lone pair electrons on the nitrogen atoms to interact with the vacant d-orbitals of the metal atoms, forming a protective film that inhibits corrosion. jmaterenvironsci.comnih.gov The simulation calculates the adsorption energy, which indicates the strength of the interaction between the inhibitor and the surface. jmaterenvironsci.com

Steric Effects on Adsorptive Configurations

Steric effects play a pivotal role in determining how this compound and its derivatives interact with surfaces. The size and spatial arrangement of the ethyl and methyl groups influence the orientation and binding of the molecule during adsorption. For instance, in the context of metal-organic frameworks (MOFs), the bulkier 2-ethylimidazole (B144533) and 2-methylbenzimidazole (B154957) ligands, when combined, can lead to the formation of specific crystal structures that are not achievable with the individual ligands alone. rsc.orgrsc.org Theoretical calculations have confirmed that ligand mixing can result in the lowest energy topologies. rsc.orgrsc.org

Studies on the adsorption of 2-methylbenzimidazole (a related compound) on copper surfaces have shown that the molecule's configuration is highly dependent on the surface conditions. nih.gov On partially oxidized copper surfaces, 2-methylbenzimidazole molecules tend to adsorb in a flat-lying configuration. nih.gov Upon annealing, the molecules can adopt different orientations, such as a tilted flat-lying configuration on CuO strips and an upright configuration in double-chains on copper regions. nih.gov These reconfigurations suggest the formation of coordination bonds and the extraction of copper atoms from the terrace to create preferential binding sites. nih.gov The presence of an ethyl group in this compound would introduce additional steric hindrance, likely influencing these adsorptive configurations further by altering the molecule's ability to lie flat or assemble in ordered structures on a surface. The increased bulk of the ethyl group compared to a methyl group can hinder close packing and may favor more tilted or upright adsorption geometries to minimize steric repulsion with neighboring molecules and the surface itself.

Quantum Chemical Approaches to Reactivity and Selectivity

Quantum chemical methods are instrumental in elucidating the reactivity and selectivity of this compound. These approaches provide a molecular-level understanding of reaction mechanisms and the factors that govern them.

Reaction Pathway Energetics and Transition State Theory Calculations

Transition State Theory (TST) is a fundamental concept used to relate reaction rates to the properties of the transition state. chemrxiv.org By calculating the Gibbs free energy of activation (ΔGǂ), the rate constant (k) of a reaction can be estimated. chemrxiv.org Density Functional Theory (DFT) is a common quantum mechanical method for estimating these activation energies. chemrxiv.orgnih.gov

For SN2 reactions, computational models have been developed to predict reaction rates with near-experimental accuracy. chemrxiv.org These models can identify key electronic and steric effects that influence reactivity. chemrxiv.org For example, in the reaction of 2-amino-1-methylbenzimidazole (B158349) with ethyl iodide, a spurious correlation was noted in polar protic solvents, highlighting the complexity of solvent effects. chemrxiv.orgchemrxiv.org The ethyl group at the 2-position of this compound would introduce significant steric hindrance around the nucleophilic nitrogen atom of the imidazole (B134444) ring, which would be expected to increase the activation energy barrier for reactions such as N-alkylation, thereby slowing the reaction rate compared to its 2-methyl or unsubstituted counterparts. researchgate.net

The following table presents a hypothetical comparison of activation energies for an SN2 reaction involving different benzimidazole derivatives, illustrating the expected impact of the 2-ethyl substituent.

| Compound | Substituent at C2 | Expected Relative Activation Energy (ΔGǂ) | Expected Relative Reaction Rate |

|---|---|---|---|

| 1-Methylbenzimidazole (B167850) | -H | Low | High |

| 1,2-Dimethylbenzimidazole | -CH₃ | Medium | Medium |

| This compound | -CH₂CH₃ | High | Low |

This table is illustrative and based on general principles of steric hindrance.

Charge Distribution and Reactivity Indices

The distribution of electron density within a molecule is a key determinant of its reactivity. Quantum chemical calculations can provide detailed information about charge distribution through methods like Mulliken population analysis and Natural Population Analysis (NPA). researchgate.netmdpi.com These analyses help identify the most reactive sites in a molecule. mdpi.com

For benzimidazole derivatives, the nitrogen atoms are typically the most electronegative, accumulating negative charge and acting as nucleophilic centers. semanticscholar.orgresearchgate.net The introduction of an ethyl group at the 2-position, as in this compound, increases the electron-donating effect compared to a methyl group, which in turn can enhance the electron density on the imidazole ring, particularly on the nitrogen atoms. researchgate.net This heightened electron density can increase the molecule's nucleophilicity.

Reactivity indices derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are used to quantify and predict the reactivity of molecules. researchgate.netmongoliajol.info A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher reactivity. semanticscholar.orgresearchgate.net The ethyl group's electron-donating nature would be expected to raise the HOMO energy level of this compound, potentially reducing the HOMO-LUMO gap and thus increasing its chemical reactivity compared to less substituted benzimidazoles.

The table below summarizes key quantum chemical parameters and their implications for reactivity.

| Parameter | Definition | Implication for this compound |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital | Higher due to the electron-donating ethyl group, indicating greater tendency to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital | Less affected by the ethyl group. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Potentially smaller, suggesting higher chemical reactivity. semanticscholar.orgresearchgate.net |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | May be slightly altered. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Potentially lower, indicating higher reactivity. |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | May be influenced by the changes in HOMO and LUMO energies. |

Structure-Reactivity and Structure-Property Relationships from Theoretical Perspectives

Theoretical chemistry provides a powerful framework for understanding the intricate relationships between a molecule's structure and its chemical reactivity and physical properties.

Elucidating Electronic and Steric Effects on Chemical Reactivity and Selectivity

Both electronic and steric effects are crucial in governing the reactivity and selectivity of benzimidazole derivatives. manchester.ac.uk The introduction of a methyl group at the 2-position of benzimidazole, for instance, increases the asymmetry of the charge distribution, enhancing its polarity and dipole moment. researchgate.net The even bulkier ethyl group in this compound would amplify these steric effects.

Computational Prediction of Spectroscopic and Optical Properties

Computational methods are widely used to predict and interpret the spectroscopic and optical properties of molecules. unibo.it Techniques like DFT can be employed to calculate vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and NMR chemical shifts. researchgate.net

For benzimidazole derivatives, theoretical calculations have been shown to be in good agreement with experimental spectroscopic data. researchgate.net The study of related heterocyclic compounds demonstrates that computational approaches can accurately predict UV-Visible absorption bands and electronic excitations using methods like Time-Dependent DFT (TD-DFT). dntb.gov.ua

Furthermore, computational chemistry is used to investigate the nonlinear optical (NLO) properties of organic molecules. metu.edu.tr The NLO response is often linked to intramolecular charge transfer (ICT), which can be enhanced in push-pull systems. metu.edu.tr While this compound is not a classic push-pull chromophore, its electronic structure can be analyzed to predict its NLO properties, such as the first-order hyperpolarizability (β). researchgate.net The introduction of substituents like the ethyl group can modulate the charge distribution and polarizability of the molecule, thereby influencing its optical characteristics. researchgate.netresearchgate.net

The following table outlines the types of spectroscopic and optical properties of this compound that can be predicted computationally.

| Property | Computational Method | Predicted Information |

|---|---|---|

| Vibrational Spectra | DFT (e.g., B3LYP/6-311+G**) | Frequencies and intensities of IR and Raman bands. researchgate.net |

| Electronic Spectra | TD-DFT | Wavelengths of maximum absorption (λmax) and electronic transition assignments. dntb.gov.ua |

| NMR Spectra | DFT with GIAO method | 1H and 13C chemical shifts. researchgate.net |

| Nonlinear Optical Properties | DFT/TD-DFT | Dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.netnih.gov |

Coordination Chemistry of 2 Ethyl 1 Methylbenzimidazole As a Ligand

Ligand Design and Coordination Modes of Substituted Benzimidazoles

The design of ligands based on the benzimidazole (B57391) scaffold allows for the fine-tuning of the properties of the resulting metal complexes. Substituents on the benzimidazole ring system play a crucial role in determining the ligand's donor capabilities, steric profile, and ultimately the geometry and stability of the coordination compounds.

The benzimidazole moiety possesses two nitrogen atoms, the imine nitrogen at position 3 and the pyrrole-like nitrogen at position 1. In 2-Ethyl-1-methylbenzimidazole, the nitrogen at position 1 is substituted with a methyl group, leaving the sp²-hybridized imine nitrogen at position 3 as the primary donor site for coordination with metal ions. The coordination of the benzimidazole ligand to a metal center typically occurs through this tertiary nitrogen atom. tubitak.gov.trnih.gov This coordination is evidenced by shifts in the vibrational frequencies of the C=N bond in the infrared (IR) spectra of the complexes compared to the free ligand. tubitak.gov.tr The electronic properties of the benzimidazole ring, which can be modulated by substituents, influence the electron-donating ability of this nitrogen atom and, consequently, the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes with this compound or Analogues

The synthesis of metal complexes with this compound and its analogues is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Benzimidazole derivatives, including those with 1- and 2-alkyl substituents, readily form complexes with a wide range of transition metal ions.

Silver (Ag): Silver(I) complexes with N-heterocyclic carbene (NHC) ligands derived from benzimidazolium salts have been synthesized and characterized. arabjchem.org These complexes often exhibit linear or distorted tetrahedral geometries. nih.gov The synthesis typically involves the reaction of the corresponding benzimidazolium salt with a silver source like silver(I) oxide. arabjchem.org The resulting silver-NHC complexes have shown potential applications in catalysis.

Copper (Cu): Copper(II) complexes with substituted benzimidazoles have been extensively studied. For instance, the complex dinitrato-bis(2-methylbenzimidazole)copper(II) has been structurally characterized, revealing a monomeric unit with the two benzimidazole ligands in a cis configuration. tandfonline.com The coordination geometry around the copper(II) ion in such complexes is often distorted octahedral or square planar. semanticscholar.org The electronic spectra of these copper complexes typically show d-d transitions in the visible region, providing information about the ligand field environment. semanticscholar.org

Molybdenum (Mo): The coordination chemistry of molybdenum with benzimidazole-based ligands is also an active area of research. Dioxomolybdenum(VI) complexes with Schiff base ligands derived from benzimidazole have been synthesized and characterized. chemistryjournal.net These complexes often feature a cis-[MoO₂]²⁺ core and exhibit octahedral geometry. chemistryjournal.net The spectroscopic properties of these complexes, particularly the characteristic symmetric and asymmetric stretching frequencies of the O=Mo=O group in the IR spectrum, are indicative of the cis-dioxo structure. chemistryjournal.net

Spectroscopic techniques are invaluable for probing the interaction between this compound and metal ions.

Infrared (IR) Spectroscopy: As mentioned, a key indicator of coordination is the shift in the ν(C=N) stretching frequency of the benzimidazole ring to lower wavenumbers in the complex compared to the free ligand, signifying the involvement of the imine nitrogen in bonding to the metal. tubitak.gov.tr For molybdenum complexes containing the dioxo moiety, characteristic strong bands corresponding to the symmetric and asymmetric ν(O=Mo=O) stretches are observed in the 900-1000 cm⁻¹ region. chemistryjournal.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon coordination. For diamagnetic complexes, shifts in the chemical shifts of the protons and carbons of the benzimidazole ring, particularly those near the coordination site, can confirm metal-ligand binding. In complexes of platinum, a downfield shift in the N-H signal (for unmethylated analogues) is observed upon coordination, indicating an increase in its acidic character. ingentaconnect.com

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes with this compound and its analogues provide insights into the d-orbital splitting and the coordination geometry of the metal center. For instance, copper(II) complexes typically exhibit broad d-d transition bands in the visible region of the spectrum. semanticscholar.org

The following table summarizes typical spectroscopic data for metal complexes with benzimidazole analogues.

| Spectroscopic Technique | Key Signature | Implication |

| Infrared (IR) | Shift in ν(C=N) stretch | Coordination of imine nitrogen |

| Bands for ν(O=Mo=O) | Presence of cis-dioxo molybdenum core | |

| NMR | Downfield shift of N-H proton | Increased acidity upon coordination |

| Changes in ¹H and ¹³C shifts | Confirmation of metal-ligand binding | |

| UV-Visible | d-d transition bands | Information on coordination geometry |

Single crystal X-ray diffraction provides the most definitive structural information for coordination compounds. The crystal structure of dichlorido-bis(1-[(2-ethyl-benzimidazole-1-yl)methyl]-1H–benzotriazole) cadmium(II) has been determined. researchgate.net In this mononuclear complex, the cadmium(II) ion is coordinated by two chloride ions and two nitrogen atoms from the benzotriazole (B28993) ligands, which are themselves substituted with 2-ethyl-benzimidazole moieties. The coordination geometry around the cadmium is a distorted tetrahedron. researchgate.net This structure demonstrates the ability of derivatives of 2-ethyl-benzimidazole to participate in the formation of stable metal complexes. The bond lengths and angles obtained from such studies are crucial for understanding the steric and electronic effects of the ligand on the metal center.

Unable to Generate Article on the Catalytic Applications of this compound Metal Complexes

Following a comprehensive search of available literature and research data, it has been determined that there is insufficient specific information regarding the catalytic applications of metal complexes containing the ligand This compound . The performed searches did not yield detailed research findings, data tables, or scholarly articles focusing on the role of this particular compound in asymmetric catalysis or in-depth investigations of its mediated reaction pathways.

The user's request for an article with a strict focus on "this compound" and its specific roles in:

Catalytic Applications of this compound Metal Complexes

Investigations into Reaction Pathways Mediated by Metal-Benzimidazole Complexes

cannot be fulfilled at this time. While general information on the catalytic use of other benzimidazole derivatives and broader concepts of asymmetric catalysis and reaction mechanisms is available, the specific data required to construct a scientifically accurate and detailed article on this compound, as per the provided outline, is not present in the search results.

To maintain scientific accuracy and adhere to the explicit constraints of the request, no content can be generated without the necessary foundational research. Further investigation into primary scientific databases may be required to ascertain if such specific research exists.

Advanced Materials Science and Applied Chemical Research

Applications in Functional Material Design

The benzimidazole (B57391) scaffold is a versatile platform for designing molecules with specific electronic and photophysical properties. By modifying the substituents at various positions, researchers can fine-tune these characteristics for applications ranging from crystal engineering to optoelectronics.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by the arrangement of molecules in the crystal lattice. The structure of 2-Ethyl-1-methylbenzimidazole, with its benzimidazole core, provides a basis for predictable intermolecular interactions such as hydrogen bonding (in related N-H containing analogs), π-π stacking, and van der Waals forces. The ethyl group at the 2-position and the methyl group at the 1-position introduce specific steric constraints that influence the molecular packing.

Derivatives of benzimidazole are widely investigated for their potential in chemosensing, which involves the detection of specific chemical species (analytes). The benzimidazole moiety can act as a binding site or a signaling unit within a sensor molecule. researchgate.net The nitrogen atoms in the imidazole (B134444) ring possess lone pairs of electrons that can coordinate with metal ions, while the aromatic system can be tailored to interact with various analytes.

The design of a benzimidazole-based chemosensor often involves linking the benzimidazole core to a fluorophore. When the sensor binds to a target analyte, it can trigger a change in the electronic properties of the molecule, leading to a detectable change in its fluorescence or color. researchgate.net Mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT) are often employed. acs.org The ethyl and methyl groups in this compound can be strategically modified or replaced with other functional groups to enhance selectivity and sensitivity for specific ions or molecules. For example, the synthesis of conjugated polymers containing benzimidazole units has led to novel fluorescent chemosensors for detecting metal ions like silver(I). researchgate.net

Benzimidazole and its derivatives are known for their significant fluorescence and luminescence properties. ijcce.ac.iracs.org These properties arise from electronic transitions within the molecule, primarily π-π* transitions in the conjugated aromatic system. researchgate.net The emission characteristics, such as wavelength, intensity, and quantum yield, are highly sensitive to the molecular structure and the surrounding environment (e.g., solvent polarity). acs.orgresearchgate.net

Introducing electron-donating or electron-withdrawing groups to the benzimidazole core can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color. Many benzimidazole derivatives are known to be blue-green emitters. researchgate.net The photophysical properties of these compounds are studied in both solution and solid states, as aggregation in the solid state can sometimes lead to quenching or shifting of the emission, a phenomenon that must be controlled for practical applications. Research on related structures shows that strategic design, such as creating twisted molecular geometries, can lead to high fluorescence efficiency by suppressing non-radiative decay pathways. researchgate.net

Table 1: Photophysical Properties of Selected Benzimidazole Derivatives This table presents data for related benzimidazole compounds to illustrate the typical fluorescence properties of this chemical class.

| Compound/System | Emission Type | Quantum Yield (Φ) | Emission Peak (nm) | Key Feature |

|---|---|---|---|---|

| Ethyl 1-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | Dual Emission | 0.87 | - | Exhibits Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net |

| Carbazole/Benzimidazole Bipolar Molecules | Phosphorescence/TADF Host | - | - | High triplet energy makes them suitable hosts for OLED emitters. acs.org |

| 2-[4,6-Dichloro-benzimidazol-2-yl]-5-bromo-phenol-ZnCl2 Complex | Blue Light Emission | 0.42 - 0.80 | - | Coordination with metal enhances luminescence. researchgate.net |

| N-Substituted Benzimidazoles | Fluorescence | 0.41 - 0.96 | - | High fluorescence efficiency in organic solvents like MeCN and CH2Cl2. researchgate.net |

In the field of organic electronics, materials with specific charge-transport properties are essential for fabricating devices like Organic Light-Emitting Diodes (OLEDs). An efficient OLED requires a balance between the injection and transport of electrons and holes within its layered structure. The benzimidazole ring is known to be an electron-deficient system, making it an excellent candidate for electron-transporting materials (ETMs). acs.org

To create highly efficient OLEDs, particularly for phosphorescent or thermally activated delayed fluorescence (TADF) emitters, "bipolar" host materials are often required. These materials can transport both electrons and holes effectively. Bipolar hosts are commonly designed by chemically linking an electron-donating moiety (hole-transporting) with an electron-accepting moiety (electron-transporting). acs.org By combining a benzimidazole derivative like this compound with a known hole-transporting unit (e.g., carbazole), it is possible to synthesize a bipolar molecule. Such molecules can serve as hosts in the emissive layer of an OLED, facilitating balanced charge recombination and leading to high device efficiency. acs.org The twisted structure that can arise from such a combination helps to maintain a high triplet energy, which is crucial for hosting blue phosphorescent or TADF emitters. acs.org

Role in Corrosion Science

Benzimidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov Their efficacy stems from their ability to adsorb onto the metal surface and form a protective barrier that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by compounds like this compound involves their adsorption onto the metal surface. This process is studied through a combination of experimental techniques and theoretical modeling.

Experimental and Theoretical Findings on Benzimidazole Derivatives as Corrosion Inhibitors

| Parameter | Method | Finding | Source |

| Inhibition Type | Potentiodynamic Polarization (PDP) | Acts as a mixed-type inhibitor, suppressing both anodic and cathodic reactions. | researchgate.netrsc.org |

| Adsorption Mechanism | Electrochemical Impedance Spectroscopy (EIS) | Adsorption on the metal surface increases charge transfer resistance (Rp) and decreases double-layer capacitance (Cdl). | researchgate.netrsc.org |

| Adsorption Isotherm | Weight Loss / Electrochemical | Adsorption typically follows the Langmuir isotherm, indicating monolayer coverage on the metal surface. | researchgate.netrsc.orgresearchgate.net |

| Thermodynamics | Gibbs Free Energy (ΔG°ads) Calculation | Values of ΔG°ads (e.g., -40.0 to -43.1 kJ mol⁻¹) suggest a strong interaction involving both physisorption and chemisorption. | rsc.org |

| Molecular Interaction | Density Functional Theory (DFT) | The nitrogen atoms of the imidazole ring and the π-electrons of the benzene (B151609) ring are active centers that donate electrons to the empty d-orbitals of iron, forming a coordinate bond. | researchgate.netdoi.org |

| Inhibition Efficiency | PDP / EIS | Efficiency increases with inhibitor concentration, reaching over 90% for many derivatives. | researchgate.netrsc.org |

Experimental Insights: Electrochemical techniques are paramount for evaluating inhibitor performance.

Potentiodynamic Polarization (PDP): PDP studies for various benzimidazole derivatives show that they decrease both the anodic (metal dissolution) and cathodic (hydrogen evolution) current densities. This indicates that they function as mixed-type inhibitors, effectively blocking both reaction sites on the metal surface. researchgate.netrsc.org The presence of the inhibitor shifts the corrosion potential (Ecorr) but does not show a consistent trend, which is characteristic of mixed-type behavior. rsc.org

Electrochemical Impedance Spectroscopy (EIS): EIS measurements provide further evidence for the adsorption mechanism. In the presence of a benzimidazole inhibitor, the charge transfer resistance (Rp or Rct) at the metal/solution interface significantly increases, while the double-layer capacitance (Cdl) decreases. researchgate.netrsc.org The increase in Rp signifies that the charge transfer process (i.e., corrosion) is hindered, while the decrease in Cdl is attributed to the displacement of water molecules by the organic inhibitor molecules at the surface, leading to a thicker and less permeable protective layer. nih.gov

Theoretical Insights: Computational analysis provides a molecular-level understanding of the adsorption process.

Adsorption Isotherms: The experimental data for benzimidazole derivatives often fit well with the Langmuir adsorption isotherm model. researchgate.netresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface. The strength and nature of this adsorption can be inferred from the Gibbs free energy of adsorption (ΔG°ads). Values more negative than -20 kJ/mol are typically associated with physisorption (electrostatic interactions), while values more negative than -40 kJ/mol indicate chemisorption (covalent bond formation). rsc.org Many benzimidazoles show values in the range of -30 to -45 kJ/mol, suggesting a combination of both physical and chemical adsorption. rsc.orgresearchgate.net

Computational Analysis (DFT and MD Simulations): Density Functional Theory (DFT) is used to calculate quantum chemical parameters that correlate with inhibition efficiency. doi.orgresearchgate.net The energy of the Highest Occupied Molecular Orbital (EHOMO) relates to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) relates to its ability to accept electrons. For benzimidazoles, the high value of EHOMO indicates a strong tendency to donate π-electrons from the aromatic system and lone-pair electrons from the nitrogen atoms to the vacant d-orbitals of the metal (e.g., iron). researchgate.netdoi.org This electron donation is a key component of the chemisorption process, leading to the formation of a stable, protective film on the surface.

Influence of Molecular Structure on Surface Interaction Mechanisms

The interaction of this compound with surfaces is significantly governed by its distinct molecular structure. This structure facilitates adsorption through a combination of physisorption and chemisorption, a phenomenon critical in applications such as corrosion inhibition. The benzimidazole ring system, with its electron-rich nitrogen atoms and π-electrons, serves as the primary site for interaction with metal surfaces.

The adsorption process of benzimidazole derivatives on metal surfaces in acidic media often adheres to the Langmuir adsorption isotherm. This model presupposes the formation of a monolayer of the inhibitor on the metal surface. The adsorption can be influenced by the charge of the metal surface and the state of the benzimidazole molecule in the solution. In acidic environments, the benzimidazole molecule can exist in a protonated form, which then interacts with the negatively charged metal surface (due to the adsorption of anions from the acid). nih.gov

The molecular structure of this compound allows for a dual mode of interaction. The planar benzimidazole ring can adsorb flat on the surface, maximizing the interaction of the π-electron system. Alternatively, the molecule can adsorb in an upright position, with the nitrogen atoms coordinating with the metal atoms. The ethyl and methyl substituents play a crucial role in determining the preferred orientation and the stability of the adsorbed layer.

Table 1: Influence of Substituents on the Adsorption Characteristics of Benzimidazole Derivatives

| Substituent Position | Substituent | Influence on Adsorption | Key Factors |

| 2 | Ethyl | May increase electron density on the ring, potentially enhancing adsorption. Can also introduce steric hindrance, affecting packing density. | Electronic effect, Steric hindrance |

| 1 | Methyl | Affects the electronic properties and solubility of the molecule. Prevents N-H deprotonation and subsequent reaction on some surfaces. | Inductive effect, Steric hindrance |

| General | Alkyl Groups | Generally increase the surface area covered by the molecule and can enhance the protective barrier against corrosive species. | Hydrophobicity, Molecular size |

This compound as a Building Block in Complex Organic Synthesis

The unique structural features of this compound make it a valuable synthon in the construction of more complex organic molecules. Its benzimidazole core, substituted with reactive ethyl and methyl groups, provides a versatile platform for a variety of chemical transformations.

Precursor for Multifunctional Heterocyclic Systems (e.g., Thiadiazole-Benzimidazole Conjugates)

This compound can serve as a key starting material for the synthesis of multifunctional heterocyclic systems, such as thiadiazole-benzimidazole conjugates. These conjugated systems are of significant interest due to their diverse biological activities. While the direct synthesis of a thiadiazole conjugate from this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies for analogous benzimidazole derivatives. iosrjournals.org

A common strategy involves the functionalization of the benzimidazole core, followed by cyclization to form the thiadiazole ring. For instance, a synthetic pathway analogous to that for 2-methylbenzimidazole (B154957) derivatives could be initiated by the N-alkylation of this compound with a suitable reagent like ethyl chloroacetate (B1199739). iosrjournals.org The resulting ester can then be converted to a thiosemicarbazide (B42300) by reacting with hydrazine (B178648) hydrate (B1144303) and then thiophosgene (B130339) or a similar reagent. Subsequent intramolecular cyclization, often acid-catalyzed, would yield the desired thiadiazole-benzimidazole conjugate. iosrjournals.org

The resulting conjugates would bring together the distinct chemical properties of both the benzimidazole and thiadiazole rings, potentially leading to novel materials with enhanced biological or material science applications.

Table 2: Proposed Synthetic Route for Thiadiazole-Benzimidazole Conjugates

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | This compound, Ethyl chloroacetate | Base (e.g., K2CO3), Acetone, Reflux | Ethyl 2-(2-ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)acetate |

| 2 | Ethyl 2-(2-ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)acetate, Hydrazine hydrate | Ethanol (B145695), Reflux | 2-(2-Ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)acetohydrazide |

| 3 | 2-(2-Ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)acetohydrazide, Carbon disulfide, Potassium hydroxide | Ethanol, Reflux | Potassium 2-(2-(2-ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)acetyl)hydrazine-1-carbodithioate |

| 4 | Potassium 2-(2-(2-ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)acetyl)hydrazine-1-carbodithioate | Concentrated Sulfuric Acid | 5-((2-Ethyl-1-methyl-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazole-2-thiol |

Reactive Intermediates in Novel Chemical Transformations (e.g., Carbonyl Scavenging Reactions)

Research has demonstrated the capability of 2-aminoimidazole derivatives to act as effective scavengers of reactive carbonyl species. acs.orgnih.gov While this compound itself is not a 2-amino derivative, its structural similarity to compounds like 2-amino-1-methylbenzimidazole (B158349) suggests its potential to participate in or be modified to participate in similar reactions. The core benzimidazole structure can be functionalized to introduce an amino group at the 2-position, which would then be active in carbonyl scavenging.

The mechanism of carbonyl scavenging by 2-aminoimidazoles involves the nucleophilic attack of the amino group on the carbonyl carbon of aldehydes and ketones. acs.orgnih.gov This leads to the formation of adducts and can effectively reduce the concentration of harmful carbonyl compounds in various systems. For example, the reaction of 2-amino-1-methylbenzimidazole (AMBI) with 2-pentenal results in the formation of 2,10-dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole. acs.orgnih.gov This transformation highlights the role of the benzimidazole derivative as a reactive intermediate that is consumed during the scavenging process.

The study of such reactions is significant for understanding how these molecules can mitigate the effects of carbonyl stress in biological and food systems. The reactivity of the benzimidazole core, and the potential to introduce functional groups like the amino group, underscores the utility of this compound as a versatile platform for designing molecules with specific reactive properties.

Table 3: Examples of Carbonyl Compounds Scavenged by 2-Aminoimidazole Analogs

| Carbonyl Compound Type | Specific Example | Resulting Adduct with 2-Amino-1-methylbenzimidazole (AMBI) | Reference |

| 2-Alkenals | 2-Pentenal | 2,10-Dihydro-2-ethyl-10-methylpyrimido[1,2-a]benzimidazole | acs.orgnih.gov |

| 2,4-Alkadienals | Not specified | Fluorescent adducts | acs.orgnih.gov |

| 4-Oxo-2-alkenals | Not specified | Fluorescent adducts | acs.orgnih.gov |

| 4,5-Epoxy-2-alkenals | Not specified | Fluorescent adducts | acs.orgnih.gov |

| 4-Hydroxy-2-nonenal | Not specified | Fluorescent adducts | acs.orgnih.gov |

Concluding Remarks and Future Research Outlook

Summary of Key Achievements in 2-Ethyl-1-methylbenzimidazole Chemistry

Detailed research findings and significant achievements specifically focused on this compound are not extensively documented. The majority of available research focuses on the broader class of benzimidazoles or isomeric variations such as 1-ethyl-2-methylbenzimidazole (B1584598). For the general class of benzimidazoles, key achievements include their successful application as:

Anthelmintic agents: Disrupting parasitic cellular structure.

Proton pump inhibitors: For treating gastrointestinal disorders.

Anticancer agents: By targeting microtubule dynamics in cancer cells.

Antimicrobial and antiviral agents: Exhibiting a wide spectrum of activity.

These achievements in the broader benzimidazole (B57391) family suggest the potential for this compound to possess interesting biological activities, though specific studies are required for confirmation.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the lack of dedicated research on this compound itself. To advance the understanding of this specific compound, the following research avenues remain largely unexplored:

Dedicated Synthesis and Characterization: While general methods for benzimidazole synthesis exist, specific, optimized synthetic routes to this compound with detailed reaction kinetics and yield analysis are needed. Comprehensive characterization using modern spectroscopic and crystallographic techniques would provide a foundational understanding of its molecular structure and properties.

Physicochemical Properties: A thorough investigation of its physical and chemical properties, including solubility, pKa, and stability under various conditions, is essential for any potential application.

Pharmacological Screening: A systematic in-vitro and in-vivo screening of this compound against a wide range of biological targets is necessary to uncover any potential therapeutic applications. This could include assays for anticancer, antimicrobial, antiviral, and anti-inflammatory activities.

Toxicological Profile: The safety profile of the compound is a critical and currently unknown aspect that would need to be established through comprehensive toxicological studies.

Material Science Applications: The potential of this compound in materials science, for instance as a ligand in coordination chemistry or as a component in organic electronics, is completely unexplored.

Perspectives on Innovative Applications and Interdisciplinary Research Synergies

Given the versatile nature of the benzimidazole core, this compound could be a candidate for innovative applications, fostering interdisciplinary research:

Medicinal Chemistry: By leveraging computational modeling and high-throughput screening, novel derivatives of this compound could be designed and synthesized to target specific enzymes or receptors with high affinity and selectivity. This could lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Chemical Biology: The compound could be functionalized with fluorescent probes or other tags to serve as a tool for studying biological processes or for use in diagnostic assays.

Materials Science and Catalysis: The nitrogen atoms in the imidazole (B134444) ring make it a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with unique catalytic, optical, or electronic properties.

Agricultural Chemistry: Exploration of its potential as a fungicide, herbicide, or insecticide could lead to the development of new agrochemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.